molecular formula C17H21NO B12125050 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

Cat. No.: B12125050
M. Wt: 255.35 g/mol
InChI Key: ZCRBNQFKGZVJCK-UHFFFAOYSA-N
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Description

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine is an organic compound characterized by a piperidine ring substituted with a 2-(naphthalen-2-yloxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(naphthalen-2-yloxy)ethyl]piperidine typically involves the reaction of 2-naphthol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the chloroethyl group, forming the desired ether linkage.

Reaction Conditions:

    Reagents: 2-naphthol, 2-chloroethylpiperidine, base (e.g., potassium carbonate)

    Solvent: Anhydrous acetone or dimethylformamide (DMF)

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Substituted piperidines

    Substitution: N-alkyl or N-acyl derivatives of the original compound

Scientific Research Applications

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Naphthalen-2-ylmethoxy)piperidine): Similar structure but with a methoxy group instead of an ethoxy group.

    4-(2-(Phenoxy)ethyl)piperidine): Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

4-(2-naphthalen-2-yloxyethyl)piperidine

InChI

InChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2

InChI Key

ZCRBNQFKGZVJCK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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